

3-(Boc-amino)oxetane-3-methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Boc-amino)oxetane-3-methanol

Cat. No.: B165445

[Get Quote](#)

In-Depth Technical Guide to 3-(Boc-amino)oxetane-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(Boc-amino)oxetane-3-methanol**, a valuable building block in medicinal chemistry.

Chemical Structure and Properties

3-(Boc-amino)oxetane-3-methanol, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and physicochemical properties that are increasingly sought after in drug design.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Structure:

Chemical Structure of **3-(Boc-amino)oxetane-3-methanol**

Physicochemical Properties:

Property	Value	Source
CAS Number	1363382-11-9	[4] [5] [6] [7]
Molecular Formula	C ₉ H ₁₇ NO ₄	[4] [6]
Molecular Weight	203.24 g/mol	[4] [6]
Appearance	Solid or liquid	[7]
Purity	95%	[4]
Predicted pKa	10.84 ± 0.20	N/A
Storage	Refrigerated, under inert gas (Nitrogen or Argon) at 2-8°C	[4] [7]

Spectroscopic Data

While a comprehensive public dataset is not readily available, analysis of commercial supplier data provides the following expected spectroscopic characteristics.

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5	d	2H	-CH ₂ -O (oxetane)
~4.4	d	2H	-CH ₂ -O (oxetane)
~3.8	s	2H	-CH ₂ -OH
~3.3	br s	1H	-OH
~3.2	br s	1H	-NH-
1.4	s	9H	-C(CH ₃) ₃

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)	Assignment
~156	C=O (Boc)
~80	-C(CH ₃) ₃
~78	O-CH ₂ (oxetane)
~65	C-CH ₂ OH
~55	C-NH
~28	-C(CH ₃) ₃

FT-IR Spectrum (Predicted Key Peaks)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretch, N-H stretch
2975-2850	C-H stretch
1680	C=O stretch (urethane)
1160	C-O stretch (ether)

Mass Spectrum (Predicted)

- [M+H]⁺: 204.12
- [M+Na]⁺: 226.10

Synthesis

A detailed, peer-reviewed synthesis protocol for **3-(Boc-amino)oxetane-3-methanol** is not publicly available. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route is proposed below. The synthesis would likely involve two key steps: the synthesis of the core intermediate, 3-aminooxetane-3-methanol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Proposed synthesis of **3-(Boc-amino)oxetane-3-methanol**.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Aminooxetane-3-methanol

- To a solution of oxetan-3-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
- Stir the mixture at room temperature for a designated period to allow for imine formation.
- Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Quench the reaction carefully with water and extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield crude 3-amino oxetane-3-methanol.

Step 2: Boc Protection of 3-Aminooxetane-3-methanol

- Dissolve the crude 3-amino oxetane-3-methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
- Add a base, such as triethylamine or diisopropylethylamine, to the solution.
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) dropwise to the reaction mixture at 0°C .

- Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as indicated by TLC.
- Wash the reaction mixture with aqueous solutions of a mild acid (e.g., 1M HCl) and brine.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **3-(Boc-amino)oxetane-3-methanol**.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates.^{[1][2][3]} The incorporation of an oxetane ring can lead to:

- Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.
- Reduced Lipophilicity: Compared to a gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a less lipophilic alternative.^[1]
- Metabolic Stability: The strained four-membered ring can influence the metabolic profile of a molecule, sometimes leading to increased stability.
- Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved target binding.^{[1][2][3]}

3-(Boc-amino)oxetane-3-methanol serves as a versatile building block for introducing this valuable motif into a wide range of molecular scaffolds. The Boc-protected amine and the primary alcohol provide orthogonal handles for further chemical transformations, making it a key intermediate for the synthesis of complex molecules in drug discovery programs.

Safety and Handling

Detailed safety and handling information for **3-(Boc-amino)oxetane-3-methanol** is not widely published. As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labfind.co.kr [labfind.co.kr]
- 5. 1363382-11-9 Cas No. | 3-(Boc-amino)oxetane-3-methanol | Apollo [store.apolloscientific.co.uk]
- 6. tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate [cymitquimica.com]
- 7. 3-(Boc-amino)oxetane-3-methanol 1363382-11-9, CasNo.1363382-11-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- To cite this document: BenchChem. [3-(Boc-amino)oxetane-3-methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165445#3-boc-amino-oxetane-3-methanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com